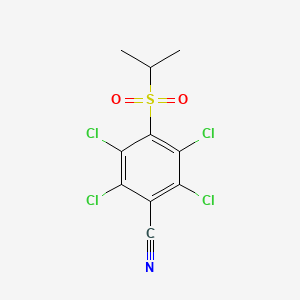
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- is a chemical compound with the molecular formula C10H6Cl4NO2S. This compound is characterized by the presence of a benzonitrile core substituted with four chlorine atoms and a sulfonyl group attached to an isopropyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-isopropylbenzonitrile with chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to achieve the tetrachloro substitution . The sulfonyl group is then introduced using reagents like chlorosulfonic acid or sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination reactors and sulfonation units to ensure high yield and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the chlorine and sulfonyl groups, the compound is less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Chlorination: Chlorine gas, sulfuryl chloride.
Sulfonation: Chlorosulfonic acid, sulfonyl chlorides.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted benzonitrile derivatives can be formed.
Amines: Reduction of the nitrile group yields amines.
Scientific Research Applications
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds and interact with nucleophilic sites, while the sulfonyl group can participate in various chemical reactions. The chlorine atoms contribute to the compound’s reactivity and stability by influencing the electron density on the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-(methylsulfonyl)-: Similar structure but lacks the tetrachloro substitution.
Benzonitrile, 4-(1-methylethyl)-: Similar structure but lacks the sulfonyl group.
Uniqueness
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- is unique due to the combination of its tetrachloro substitution and the presence of both nitrile and sulfonyl functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
56916-62-2 |
|---|---|
Molecular Formula |
C10H7Cl4NO2S |
Molecular Weight |
347.0 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-propan-2-ylsulfonylbenzonitrile |
InChI |
InChI=1S/C10H7Cl4NO2S/c1-4(2)18(16,17)10-8(13)6(11)5(3-15)7(12)9(10)14/h4H,1-2H3 |
InChI Key |
GGTVKEBYBCEUQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)

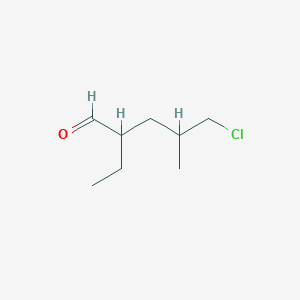

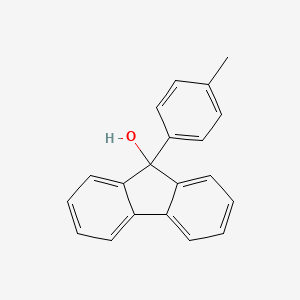
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
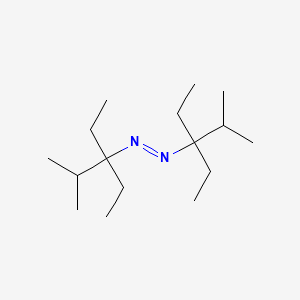


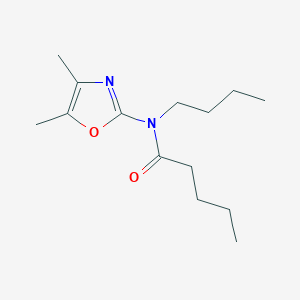
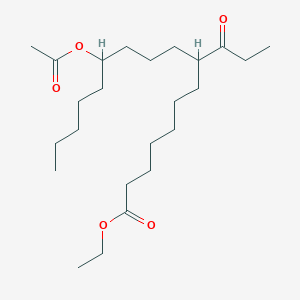
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

